BX-517 - 850717-64-5

BX-517

Catalog Number: EVT-262326
CAS Number: 850717-64-5
Molecular Formula: C15H14N4O2
Molecular Weight: 282.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-urea, commonly referred to as BX-517, is a synthetically derived indolinone compound. [] It has been predominantly investigated in the field of oncology for its potential as an anticancer agent. [, , ] Specifically, BX-517 functions as an inhibitor of Phosphoinositide-dependent kinase 1 (PDK1), a key enzyme involved in various cellular processes, including growth, proliferation, and survival. [, , ]

Hyrtimomine C

Compound Description: Hyrtimomine C is an indole-based alkaloid isolated from marine sponges of the genus Hyrtios. It possesses a unique azapeno indole structure and has demonstrated promising activity as a potential Phosphoinositide-dependent kinase 1 (PDK1) inhibitor. []

Relevance: Hyrtimomine C shares structural similarities with BX-517, particularly the indole core, and exhibits superior solubility and drug-likeness scores compared to BX-517. This suggests that Hyrtimomine C could be a promising candidate for further development as a PDK1 inhibitor, addressing the limitations observed with BX-517's solubility and bioavailability. []

OSU-03012

Compound Description: OSU-03012 is a known PDK1 inhibitor. []

Relevance: OSU-03012 serves as a reference compound to assess the efficacy and synergistic potential of other PDK1 inhibitors, including BX-517. While both compounds target PDK1, the study highlighted that combinations of OSU-03012 with other PDK1 inhibitors, such as GSK2334470, displayed greater synergistic effects than its combination with BX-517. []

BX912

Compound Description: BX912 is a highly potent and selective inhibitor of PDK1. []

Relevance: BX912 is compared with BX-517 as a potent PDK1 inhibitor. While the study focuses on BX912's efficacy in Mantle Cell Lymphoma (MCL) and its synergistic effects with other agents, it highlights the ongoing search for effective PDK1 inhibitors, a category to which BX-517 also belongs. []

GSK2334470

Compound Description: GSK2334470 is a PDK1 inhibitor. []

Relevance: GSK2334470 is another PDK1 inhibitor that demonstrated significant synergistic effects when combined with other PDK1 inhibitors, including BX912 and OSU-03012. This highlights the potential of combining different PDK1 inhibitors, a strategy that could also be explored with BX-517, for enhanced therapeutic benefits. []

9za

Compound Description: 9za is a novel dual inhibitor targeting both MEK and PDK1. []

Relevance: While 9za inhibits both MEK and PDK1, its mechanism of action and structural features provide insights into potential alternative strategies for targeting PDK1. This is relevant to BX-517, which specifically focuses on PDK1 inhibition. The comparison highlights the exploration of multi-target approaches and the significance of understanding the specific binding interactions for developing more effective therapeutics. []

PD0325901

Compound Description: PD0325901 is a selective MEK inhibitor. []

Relevance: Although PD0325901 targets MEK, its inclusion in the study alongside the dual MEK/PDK1 inhibitor 9za and the comparison of their effects emphasizes the importance of understanding the individual contributions of inhibiting specific kinases in the signaling pathway. This is indirectly relevant to BX-517 as it highlights the importance of selective targeting and provides a context for evaluating the efficacy of single-target inhibitors like BX-517. []

Source and Classification

BX517 was developed as part of a series of compounds aimed at inhibiting phosphoinositide-dependent protein kinase 1. It is derived from the lead compound BX-517, which was optimized through structural modifications to enhance its potency and selectivity against the target enzyme. The classification of BX517 falls under the category of chemical inhibitors used in molecular biology and pharmacology, particularly for therapeutic applications in oncology.

Synthesis Analysis

The synthesis of BX517 involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate starting materials that contain the indolinone scaffold, which is essential for the activity of phosphoinositide-dependent protein kinase 1 inhibitors.
  2. Modification: A series of C-4' substituted indolinones are synthesized through a multi-step organic synthesis process. This includes reactions such as alkylation, acylation, and cyclization.
  3. Optimization: The optimization phase focuses on modifying the chemical structure to improve binding affinity and selectivity towards phosphoinositide-dependent protein kinase 1. This involves evaluating various substituents at the C-4' position and assessing their impact on biological activity.

Technical details regarding the reaction conditions, solvents, and catalysts used during synthesis are critical for reproducibility and understanding the compound's formation.

Molecular Structure Analysis

BX517 has a well-defined molecular structure characterized by its indolinone core. The chemical formula for BX517 is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 282.11 g/mol. Its structure can be depicted as follows:

  • Core Structure: The indolinone ring system provides a rigid framework that is crucial for its interaction with phosphoinositide-dependent protein kinase 1.
  • Functional Groups: Various functional groups attached to the core structure enhance solubility and binding characteristics.
Chemical Reactions Analysis

The primary chemical reactions involving BX517 include:

  1. Binding Interactions: BX517 binds to the ATP-binding site of phosphoinositide-dependent protein kinase 1, inhibiting its kinase activity.
  2. Competitive Inhibition: The compound acts as a competitive inhibitor, where it competes with ATP for binding at the active site, effectively blocking the phosphorylation process that is essential for downstream signaling.

The technical details surrounding these reactions include kinetic studies that measure the inhibition constant (IC50), which has been reported to be around 6 nM for BX517, indicating its high potency.

Mechanism of Action

BX517 exerts its effects primarily through inhibition of phosphoinositide-dependent protein kinase 1, which plays a pivotal role in several signaling pathways related to cell survival and proliferation. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By occupying the ATP-binding site, BX517 prevents phosphoinositide-dependent protein kinase 1 from phosphorylating its substrates.
  2. Downstream Effects: This inhibition leads to decreased activation of downstream signaling pathways, including those involving Akt/mTOR, which are crucial for cell growth and survival.
  3. Induction of Apoptosis: In cancer cells, this disruption can lead to increased apoptosis (programmed cell death), making BX517 a potential candidate for cancer therapy.
Physical and Chemical Properties Analysis

BX517 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; it is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies are essential to determine how long BX517 remains effective under physiological conditions.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties are vital for formulation development in pharmaceutical applications.

Applications

BX517 has several scientific uses, particularly in cancer research:

  • Cancer Therapeutics: Due to its ability to inhibit phosphoinositide-dependent protein kinase 1, BX517 is being explored as a potential therapeutic agent in treating various cancers characterized by aberrant signaling through this pathway.
  • Research Tool: It serves as an important tool compound for studying the role of phosphoinositide-dependent protein kinase 1 in cellular processes and disease mechanisms.

Properties

CAS Number

850717-64-5

Product Name

BX517

IUPAC Name

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-

InChI Key

DFURSNCTQGJRRX-JYRVWZFOSA-N

SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3

Solubility

Soluble in DMSO

Synonyms

BX-517; BX 517; BX517; PDK1 inhibitor2.

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3

Isomeric SMILES

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.